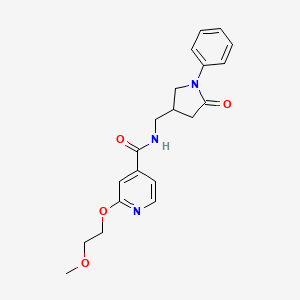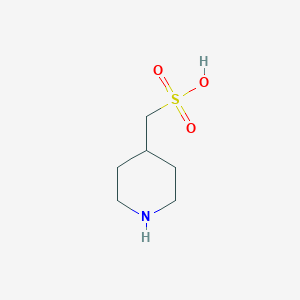
Piperidin-4-ylmethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed .
Molecular Structure Analysis
Piperidin-4-ylmethanesulfonic acid is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) have an indisputable importance in the synthesis of piperidines .
Scientific Research Applications
Synthesis and Chemical Properties
- Piperidin-4-ylmethanesulfonic acid and its derivatives are used in the synthesis of various organic compounds. For instance, sulfonamides have been utilized as terminators in cationic cyclisations to form pyrrolidines and homopiperidines, demonstrating the viability of sulfonamide groups in forming polycyclic systems (Haskins & Knight, 2002). Moreover, the synthesis of novel sulfonyl hydrazones, which incorporate piperidine rings, highlights their importance in medicinal chemistry. These compounds have shown potential for antioxidant capacity and anticholinesterase activity, underscoring their relevance in the field (Karaman et al., 2016).
Catalysis and Chemical Reactions
- Piperidin-4-ylmethanesulfonic acid derivatives are instrumental in catalytic processes, such as the ytterbium(III) trifluoromethanesulfonate-catalyzed solid-phase aza Diels-Alder reaction. These processes result in high-purity yields of piperidine derivatives, demonstrating their utility in complex organic synthesis (Zhang et al., 1999).
Pharmaceutical Applications
- In pharmaceutical research, piperidin-4-ylmethanesulfonic acid derivatives have shown promise in drug development. Notably, certain (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent human beta(3) agonists, with implications for therapeutic applications in treating various conditions (Hu et al., 2001).
Structure-Activity Relationships in Medicinal Chemistry
- The study of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has provided insights into the design of selective ligands and multifunctional agents for complex diseases. These findings have implications for the treatment of CNS disorders, showcasing the diverse applications of piperidin-4-ylmethanesulfonic acid derivatives in medicinal chemistry (Canale et al., 2016).
Enzymatic and Biological Activity Studies
- Piperidin-4-ylmethanesulfonic acid derivatives have also been explored for their antimicrobial properties, as demonstrated in studies evaluating the efficacy of various derivatives against pathogens affecting tomato plants (Vinaya et al., 2009).
Future Directions
The development of peptide drugs, including those based on piperidine derivatives, has become one of the hottest topics in pharmaceutical research . The therapeutic potential of these compounds against various diseases, including cancers, is being explored . The field continues to face challenges, but also holds promise for future developments .
properties
IUPAC Name |
piperidin-4-ylmethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)5-6-1-3-7-4-2-6/h6-7H,1-5H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLZWPYTYFHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-ylmethanesulfonic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2618315.png)
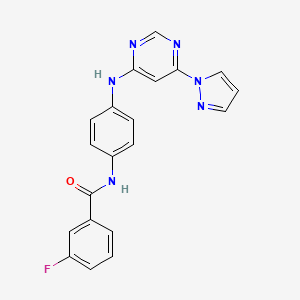
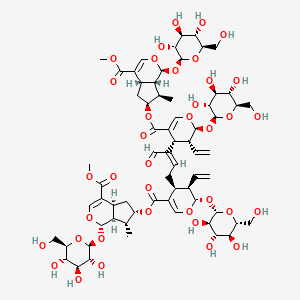

![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)
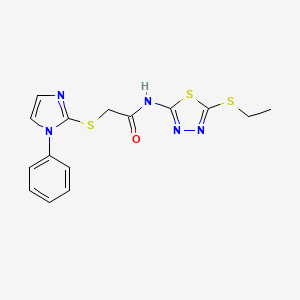
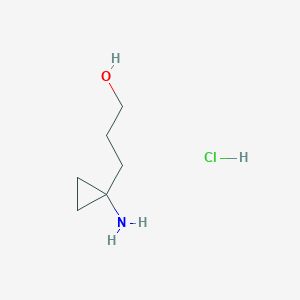
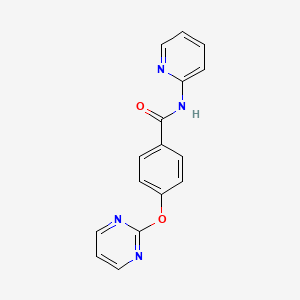

![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)
![N-(3,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2618332.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)
